molecular formula C20H19N3O4S B3909675 [3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate

[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate

Cat. No.: B3909675
M. Wt: 397.4 g/mol
InChI Key: TZXAQXQTPKMSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate is a complex organic compound that features a thiadiazole ring fused with a phenyl benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate typically involves multi-step organic reactions. The process begins with the formation of the thiadiazole ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. This is followed by the introduction of the acetamido and acetyl groups. The final step involves the esterification of the phenyl group with benzoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or acetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The acetamido and acetyl groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate: shares similarities with other thiadiazole derivatives, such as 2-amino-1,3,4-thiadiazole and 2-methyl-1,3,4-thiadiazole.

    Dichloroaniline: Another compound with a similar aromatic structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[3-(5-acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-13(24)21-19-22-23(14(2)25)20(3,28-19)16-10-7-11-17(12-16)27-18(26)15-8-5-4-6-9-15/h4-12H,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXAQXQTPKMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Reactant of Route 2
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Reactant of Route 3
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Reactant of Route 4
Reactant of Route 4
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Reactant of Route 5
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate
Reactant of Route 6
[3-(5-Acetamido-3-acetyl-2-methyl-1,3,4-thiadiazol-2-yl)phenyl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.